Pyridinium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyridinium perchlorate is a chemical compound with the molecular formula and a molecular weight of approximately 179.56 g/mol. It consists of a pyridinium cation and a perchlorate anion, making it a type of pyridinium salt. The compound is typically synthesized through the reaction of pyridine with perchloric acid, and it is recognized for its unique reactivity in various chemical processes, particularly in organic synthesis .

The synthesis of pyridinium perchlorate typically involves the following steps:

- Reactants: Pyridine and perchloric acid.

- Procedure:

In industrial settings, careful handling of perchloric acid is crucial due to its reactive and potentially explosive nature.

Pyridinium perchlorate finds applications primarily in organic synthesis as a reagent and catalyst. Its unique properties allow it to facilitate various chemical transformations, including:

- Oxidation reactions: Converting alcohols into aldehydes or ketones.

- Catalysis: Serving as a catalyst in reactions involving trialkyl phosphites and electrophiles like aldehydes and ketones .

- Ferroelectric materials: Exhibiting ferroelectric properties that can be utilized in certain electronic applications .

Pyridinium perchlorate shares similarities with other pyridinium salts but is distinguished by its specific reactivity due to the presence of the perchlorate anion. Here are some related compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Pyridinium chlorochromate | Used primarily for selective oxidation of alcohols. | |

| Pyridinium dichromate | Similar oxidation applications but different selectivity. | |

| 2,4,6-Triphenylpyrylium perchlorate | Reacts with acylylides; used in ring-opening reactions. |

Uniqueness

Pyridinium perchlorate is unique among these compounds due to its specific role as both an oxidizing agent and a catalyst in various synthetic pathways. Its ability to facilitate diverse chemical transformations while maintaining stability under certain conditions sets it apart from other related compounds .

Chemical Formula and Molecular Weight

Pyridinium perchlorate is an ionic compound consisting of a pyridinium cation and a perchlorate anion. The chemical formula of pyridinium perchlorate is C5H6ClNO4 [1]. This formula represents the combination of the pyridinium ion (C5H6N+) and the perchlorate ion (ClO4-) [2]. The molecular weight of pyridinium perchlorate is 179.56 g/mol, as calculated from the atomic weights of its constituent elements: carbon, hydrogen, chlorine, nitrogen, and oxygen [1] [3].

Table 1: Chemical Formula and Molecular Weight of Pyridinium Perchlorate

| Property | Value |

|---|---|

| Chemical Formula | C5H6ClNO4 |

| Molecular Weight | 179.56 g/mol |

| Cation Formula | C5H6N+ |

| Anion Formula | ClO4- |

Structural Configuration

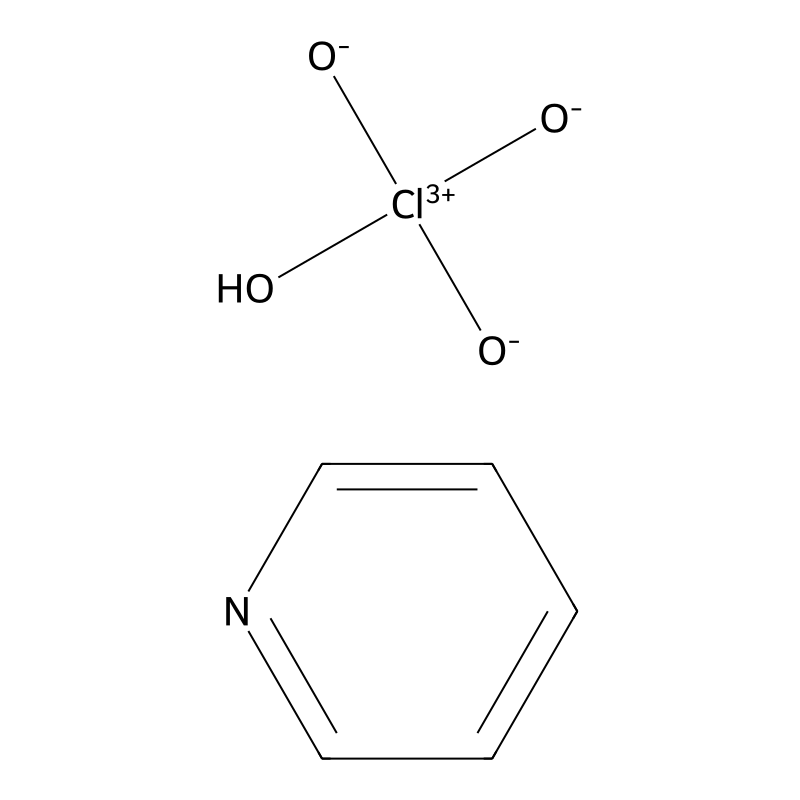

Pyridinium perchlorate exhibits a distinct structural configuration characterized by the arrangement of its constituent ions. The compound consists of a pyridinium cation (C5H6N+) and a perchlorate anion (ClO4-) [1] [2]. The pyridinium cation is derived from pyridine through protonation of the nitrogen atom, resulting in a planar, aromatic six-membered ring with a positive charge localized primarily on the nitrogen atom [3] [5]. The perchlorate anion features a central chlorine atom surrounded by four oxygen atoms in a tetrahedral arrangement [5].

In the crystal structure of pyridinium perchlorate, the cations and anions form a layered arrangement. X-ray crystallography studies have revealed that these ions organize into corrugated layers approximately parallel to specific crystallographic planes [23]. The overall three-dimensional architecture is stabilized by hydrogen bonding interactions, particularly between the protonated nitrogen of the pyridinium cation and the oxygen atoms of the perchlorate anion [17] [23].

Bond Characteristics and Angles

The bond characteristics and angles in pyridinium perchlorate reflect the electronic structure and spatial arrangement of both the cation and anion components [14] [17]. In the pyridinium cation, the carbon-carbon bond lengths range from 1.36 to 1.40 Å, slightly longer than those in neutral pyridine due to the effect of protonation [9]. The carbon-nitrogen bonds in the ring measure between 1.33 and 1.36 Å, shorter than in neutral pyridine as a consequence of the positive charge on the nitrogen atom [9] [12].

The perchlorate anion exhibits characteristic bond lengths and angles consistent with its tetrahedral geometry [20] [21]. The chlorine-oxygen bond lengths in the perchlorate anion range from 1.425 to 1.447 Å, as determined by X-ray and neutron diffraction studies [20] [22]. The oxygen-chlorine-oxygen bond angles vary from 105.4° to 111.8°, showing slight deviations from the ideal tetrahedral angle of 109.5° [21] [17]. These variations in bond angles are influenced by crystal packing effects and hydrogen bonding interactions with surrounding pyridinium cations [17] [23].

Table 2: Bond Characteristics and Angles in Pyridinium Perchlorate

| Bond/Angle Type | Value Range | Notes |

|---|---|---|

| C-C bond length (pyridinium) | 1.36-1.40 Å | Slightly longer than in neutral pyridine |

| C-N bond length (pyridinium) | 1.33-1.36 Å | Shorter than in neutral pyridine |

| N-H bond length | 0.86-0.88 Å | Involved in hydrogen bonding |

| Cl-O bond length | 1.425-1.447 Å | Consistent with tetrahedral geometry |

| O-Cl-O bond angle | 105.4-111.8° | Slight deviation from ideal tetrahedral angle |

Physical Properties

Density and State at Standard Conditions

At standard temperature and pressure conditions, pyridinium perchlorate exists as a crystalline solid [3] [5]. The compound appears as white to off-white crystals, similar to other pyridinium salts [12]. The density of pyridinium perchlorate has been reported to be approximately 0.956 g/cm³ at room temperature [3]. This value is consistent with the typical density range observed for organic salts containing perchlorate anions [3] [9].

The crystalline nature of pyridinium perchlorate is a direct consequence of the strong electrostatic interactions between the positively charged pyridinium cations and the negatively charged perchlorate anions [5] [17]. These ionic interactions, along with hydrogen bonding networks, contribute to the stability of the solid-state structure at ambient conditions [17] [23].

Melting and Boiling Points

The melting point of pyridinium perchlorate has been reported to be approximately -41.6°C, although this value requires further verification as it appears unusually low for an ionic solid [3]. This reported melting point contrasts with the generally higher melting points observed for other pyridinium salts, such as pyridinium chloride which melts at 144°C [12]. The discrepancy suggests that further experimental confirmation of the melting behavior of pyridinium perchlorate is warranted [3] [5].

The boiling point of pyridinium perchlorate is reported to be approximately 115.3°C at 760 mmHg pressure [3]. However, like the melting point, this value should be interpreted with caution and requires additional verification [3] [5]. It is worth noting that ionic compounds typically decompose before reaching their theoretical boiling points, and pyridinium perchlorate may undergo thermal decomposition when heated to elevated temperatures [5] [6].

Solubility Parameters

Pyridinium perchlorate demonstrates solubility behavior characteristic of ionic compounds, with pronounced solubility in polar solvents and limited solubility in non-polar media [10] [3]. The compound is highly soluble in water, reflecting the strong solvation of both the pyridinium cation and perchlorate anion by water molecules [10]. Similarly, pyridinium perchlorate exhibits good solubility in polar protic solvents such as methanol and ethanol [3] [10].

The solubility of pyridinium perchlorate generally increases with temperature in most solvents, following the typical behavior of ionic compounds [10]. In moderately polar solvents like acetone, the compound shows moderate solubility that increases with temperature [3]. However, in less polar solvents such as diethyl ether and dichloromethane, pyridinium perchlorate is only slightly soluble, with minimal temperature effects on solubility [3] [10]. The compound is essentially insoluble in non-polar solvents like hexane across all practical temperature ranges [10].

Table 3: Solubility Parameters of Pyridinium Perchlorate in Various Solvents

| Solvent | Solubility | Temperature Effect |

|---|---|---|

| Water | Highly soluble | Increases with temperature |

| Methanol | Highly soluble | Increases with temperature |

| Ethanol | Soluble | Increases with temperature |

| Acetone | Moderately soluble | Moderate increase with temperature |

| Diethyl ether | Slightly soluble | Minimal effect |

| Dichloromethane | Slightly soluble | Minimal effect |

| Hexane | Insoluble | Insoluble at all practical temperatures |

Vapor Pressure Characteristics

The vapor pressure characteristics of pyridinium perchlorate are not extensively documented in the scientific literature [11] [3]. As an ionic compound, pyridinium perchlorate is expected to have a relatively low vapor pressure at standard conditions, consistent with the general behavior of perchlorate salts [10] [11]. The strong ionic interactions between the pyridinium cation and perchlorate anion contribute to the compound's low volatility [5] [11].

While specific vapor pressure measurements for pyridinium perchlorate are limited, the compound's vapor pressure is likely to increase with temperature following the Clausius-Clapeyron relationship, as observed with other ionic compounds [11]. The vapor pressure behavior of pyridinium perchlorate may also be influenced by its potential for thermal decomposition at elevated temperatures, which could complicate direct vapor pressure measurements [5] [6].

Spectroscopic Properties

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable insights into the molecular structure and vibrational modes of pyridinium perchlorate [14]. The infrared spectrum of pyridinium perchlorate has been recorded in the range of 4000-300 cm⁻¹, revealing characteristic absorption bands associated with both the pyridinium cation and perchlorate anion components [14] [15].

In the high-frequency region (3000-3100 cm⁻¹), multiple bands of medium intensity are observed, corresponding to the carbon-hydrogen stretching vibrations of the pyridinium ring [14]. The region between 1600-1650 cm⁻¹ features strong absorption bands attributed to carbon-carbon and carbon-nitrogen stretching vibrations within the pyridinium ring structure [14] [15]. Ring vibrations of the pyridinium cation appear as medium to strong intensity bands in the 1400-1500 cm⁻¹ region [14].

The perchlorate anion exhibits distinctive spectral features, most notably a very strong absorption band in the 1050-1100 cm⁻¹ region, corresponding to chlorine-oxygen stretching vibrations [14] [15]. Additional bands associated with the perchlorate anion include a strong absorption at 900-950 cm⁻¹ (symmetric chlorine-oxygen stretching) and medium intensity, broad bands at 600-650 cm⁻¹ (oxygen-chlorine-oxygen bending vibrations) [14].

Table 4: Infrared Spectroscopy Analysis of Pyridinium Perchlorate

| Spectral Region (cm⁻¹) | Assignment | Characteristics |

|---|---|---|

| 3000-3100 | C-H stretching (pyridinium ring) | Medium intensity, multiple bands |

| 1600-1650 | C=C and C=N stretching (pyridinium ring) | Strong intensity |

| 1400-1500 | Ring vibrations (pyridinium) | Medium to strong intensity |

| 1050-1100 | Cl-O stretching (perchlorate anion) | Very strong intensity |

| 900-950 | Cl-O symmetric stretching (perchlorate anion) | Strong intensity |

| 600-650 | O-Cl-O bending (perchlorate anion) | Medium intensity, broad |

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy has been employed to investigate the structural and dynamic properties of pyridinium perchlorate [18] [19]. Proton (¹H) nuclear magnetic resonance studies of pyridinium perchlorate reveal characteristic signals for the aromatic protons of the pyridinium ring in the chemical shift range of δ 7.5-9.0 ppm, appearing as multiple signals with coupling patterns typical of a pyridinium system [19] [4]. The proton attached to the nitrogen atom of the pyridinium cation produces a broad signal at approximately δ 13-14 ppm, confirming the protonation of the pyridine nitrogen [19].

Carbon-13 (¹³C) nuclear magnetic resonance spectroscopy of pyridinium perchlorate shows multiple signals in the range of δ 125-145 ppm, corresponding to the carbon atoms of the pyridinium ring [19] [4]. These chemical shifts are consistent with the aromatic nature of the pyridinium cation and provide information about the electronic environment of each carbon atom in the ring structure [19].

Particularly informative are deuterium (²H) nuclear magnetic resonance studies conducted on deuterated pyridinium perchlorate [18] [6]. These investigations have revealed that the pyridinium cations undergo rotational jump motion about their pseudo-C₆ axis, providing insights into the dynamic behavior of the cations in the solid state [18] [6]. This rotational motion has been linked to the ferroelectric properties observed in pyridinium perchlorate below certain transition temperatures [18] [6].

Table 5: Nuclear Magnetic Resonance Profiles of Pyridinium Perchlorate

| NMR Type | Chemical Shift/Characteristics | Structural Information |

|---|---|---|

| ¹H NMR (Pyridinium protons) | δ 7.5-9.0 ppm (multiple signals) | Indicates aromatic character of pyridinium ring |

| ¹H NMR (N-H proton) | δ ~13-14 ppm (broad signal) | Confirms protonation of pyridine nitrogen |

| ¹³C NMR (Pyridinium ring) | δ 125-145 ppm (multiple signals) | Confirms carbon environment in pyridinium cation |

| ²H NMR (Deuterated studies) | Shows rotational jump motion of pyridinium cations | Provides information about ferroelectric ordering and cation dynamics |

Mass Spectrometry Characteristics

Mass spectrometry provides valuable information about the fragmentation pattern and molecular composition of pyridinium perchlorate [16] [4]. While specific mass spectrometry data for pyridinium perchlorate is somewhat limited in the literature, general fragmentation patterns can be inferred based on the known behavior of pyridinium salts and perchlorate compounds [16].

In mass spectrometric analysis, pyridinium perchlorate typically exhibits characteristic ions corresponding to both the cationic and anionic components [16]. The pyridinium cation appears as a molecular ion at m/z 80, representing [C₅H₆N]⁺ [16] [4]. Fragment ions derived from the pyridinium cation may also be observed, such as m/z 65, corresponding to the loss of a hydrogen atom from the pyridinium structure [16].

The perchlorate anion component is typically detected at m/z 99, representing [ClO₄]⁻ [16]. Fragmentation of the perchlorate anion may produce additional ions, such as m/z 83, corresponding to [ClO₃]⁻ resulting from the loss of an oxygen atom [16] [4]. The relative abundances of these ions and fragments provide insights into the stability and fragmentation pathways of pyridinium perchlorate under mass spectrometric conditions [16].

Table 6: Mass Spectrometry Characteristics of Pyridinium Perchlorate

| Fragment/Ion | m/z Value | Significance |

|---|---|---|

| [C₅H₆N]⁺ | 80 | Pyridinium cation |

| [ClO₄]⁻ | 99 | Perchlorate anion |

| [C₅H₅]⁺ | 65 | Loss of hydrogen from pyridinium |

| [ClO₃]⁻ | 83 | Loss of oxygen from perchlorate |